molecular formula C13H15NO4 B14372000 3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one CAS No. 89968-12-7

3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B14372000
CAS No.: 89968-12-7
M. Wt: 249.26 g/mol
InChI Key: LBBOFBXXBBKFMS-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method involves the use of Lawesson’s reagent for the selective thionation of 5-aryl-3-[(dimethylamino)methylidene]furan-2(3H)-ones . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated synthesizers. The process is designed to be efficient and scalable, ensuring consistent quality and high yield. The use of reliable and soluble reagents, such as Sulfurizing Reagent II, makes the process safe and convenient for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, thionation reactions with Lawesson’s reagent can produce 3-[(dimethylamino)methylidene]furan-2(3H)-thiones .

Scientific Research Applications

3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antitumor properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one stands out due to its unique chemical structure, which imparts distinct chemical and biological properties

Properties

CAS No.

89968-12-7

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

3-(dimethylaminomethylidene)-5,7-dimethoxy-2-benzofuran-1-one

InChI

InChI=1S/C13H15NO4/c1-14(2)7-11-9-5-8(16-3)6-10(17-4)12(9)13(15)18-11/h5-7H,1-4H3

InChI Key

LBBOFBXXBBKFMS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C1C2=C(C(=CC(=C2)OC)OC)C(=O)O1

Origin of Product

United States

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